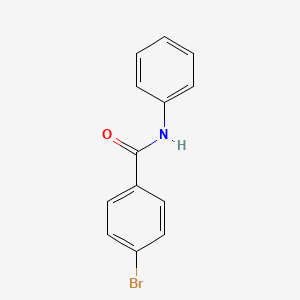

4-bromo-N-phenylbenzamide

Übersicht

Beschreibung

4-Bromo-N-phenylbenzamide is an organic compound with the molecular formula C₁₃H₁₀BrNO and a molecular weight of 276.13 g/mol . It is a derivative of benzamide, where a bromine atom is substituted at the para position of the benzene ring, and an aniline group is attached to the amide nitrogen. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Bromo-N-phenylbenzamide can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromobenzoyl chloride with aniline in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature or slightly elevated temperatures, yielding the desired product after purification .

Another method involves the acylation of aniline with 4-bromobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction is usually carried out in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-N-phenylbenzamide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom in the para position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: The aromatic rings can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like ether or ethanol.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Major Products Formed

Substitution: Formation of substituted benzamides with various functional groups.

Reduction: Formation of N-phenylbenzylamine derivatives.

Oxidation: Formation of quinones or other oxidized aromatic compounds.

Wissenschaftliche Forschungsanwendungen

-

N-Arylation Reaction :

- Reagents : Phenylboronic acid, copper catalyst.

- Conditions : Base-free conditions at room temperature.

- Products : Aryl-substituted benzamides.

-

Oxidative Rearrangement :

- Reagents : Isatins.

- Products : Quinazolinone derivatives.

Research indicates that 4-bromo-N-phenylbenzamide exhibits significant biological activities, particularly in cancer therapy and enzyme inhibition.

Anticancer Properties

Studies have shown that derivatives of benzamides, including this compound, demonstrate cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer).

- Mechanism : Induction of apoptosis.

- IC50 Values : Often lower than standard chemotherapeutics like cisplatin.

Enzyme Inhibition

The compound has been investigated as a selective inhibitor of Dipeptidyl Peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and type 2 diabetes management. Optimization of its scaffold has enhanced its binding affinity and inhibitory activity.

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

-

Study on Cancer Cell Lines :

- Objective : Evaluate cytotoxicity against specific cancer types.

- Findings : Significant inhibition of cell growth with promising IC50 values.

-

Enzyme Inhibition Studies :

- Focus : DPP-IV inhibition.

- Results : Enhanced activity compared to existing inhibitors.

-

Antiviral Activity Research :

- A series of N-phenylbenzamide derivatives were synthesized and tested for antiviral properties against Enterovirus 71, showing varying degrees of efficacy.

Wirkmechanismus

The mechanism of action of 4-bromo-N-phenylbenzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The bromine atom and the amide group play crucial roles in its binding affinity and specificity . The molecular targets and pathways involved vary depending on the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-N-methylbenzamide: Similar structure but with a methyl group instead of a phenyl group attached to the amide nitrogen.

4-Bromo-N-butylbenzamide: Similar structure but with a butyl group instead of a phenyl group attached to the amide nitrogen.

4-Bromo-N-phenylacetamide: Similar structure but with an acetamide group instead of a benzamide group.

Uniqueness

4-Bromo-N-phenylbenzamide is unique due to the presence of both a bromine atom and a phenyl group, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Biologische Aktivität

Structural Characteristics

The molecular formula of 4-bromo-N-phenylbenzamide is C₁₃H₁₀BrNO. The compound exhibits a twisted conformation with significant dihedral angles between its aromatic rings, which may affect its biological interactions. The central nitrogen-carbonyl (N-C=O) plane is also twisted relative to the surrounding aromatic rings, contributing to its unique reactivity and binding properties in biological systems.

Biological Activity Overview

1. Antimicrobial Properties

Research indicates that benzamide derivatives possess varying degrees of antimicrobial activity. For instance, N-phenylbenzamide has shown moderate antibacterial effects, while other derivatives like 4-chloro-N-phenylbenzamide exhibit enhanced antimicrobial properties. The specific mechanism through which this compound exerts its antimicrobial effects remains to be elucidated.

2. Anticancer Potential

Benzamide derivatives have been explored for their anticancer activities. Compounds structurally similar to this compound have demonstrated potential in inhibiting tumor growth in various cancer cell lines. For example, certain N-phenylbenzamide derivatives have been synthesized and tested for their anti-EV71 (Enterovirus 71) activities, showing promising results in inhibiting viral replication .

3. Enzyme Inhibition

The mechanism of action for this compound may involve enzyme inhibition. It is hypothesized that the compound could act as an inhibitor by binding to specific enzymes or receptors, thereby blocking their activity. This property is particularly relevant in medicinal chemistry where such compounds are designed to target particular biological pathways.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds can be insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Phenylbenzamide | No halogen substituents | Moderate antibacterial activity |

| 4-Chloro-N-phenylbenzamide | Chlorine substituent at para position | Enhanced antimicrobial properties |

| 3-Bromo-N-phenylbenzamide | Bromine at meta position | Potential anticancer activity |

| N-(4-Methoxyphenyl)benzamide | Methoxy group instead of bromine | Varied biological effects |

The unique bromine substitution in this compound may enhance its reactivity and binding affinity compared to these similar compounds.

Case Studies and Research Findings

While direct case studies on this compound are scarce, several studies on related benzamides provide context:

- Antiviral Activity : A series of N-phenylbenzamide derivatives were synthesized and tested for their anti-EV71 activities, showing IC50 values around 15 μM for some compounds .

- Antibacterial Studies : Research has documented the antibacterial efficacy of various benzamides against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), indicating potential applications for this compound in combating resistant infections .

- Mechanistic Insights : Investigations into the metabolic hydrolysis of aromatic amides reveal that similar compounds undergo enzymatic transformations that may influence their bioactivity and pharmacokinetics .

Eigenschaften

IUPAC Name |

4-bromo-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTGXXQAVWWJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351112 | |

| Record name | 4-bromo-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6846-12-4 | |

| Record name | 4-bromo-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the spatial arrangement of the phenyl rings in 4-Bromo-N-phenylbenzamide?

A1: The molecule of this compound exhibits a twisted conformation. The dihedral angle between the phenyl and 4-bromophenyl rings is 58.63° []. This indicates that the two rings are not coplanar but rather twisted relative to each other.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.